2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride
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Overview
Description
2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride is a fluorinated organic compound that has garnered significant interest in the fields of organic synthesis, pharmaceuticals, and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block for the synthesis of various trifluoromethyl-containing compounds and N-heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with pyridine derivatives under controlled conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents and reagents is optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Annulation Reactions: The compound can undergo annulation reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted N-heterocycles, arylated compounds, and various functionalized organic molecules .
Scientific Research Applications
2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the molecule, making it highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: This compound shares the trifluoromethyl and pyridine moieties but differs in its functional groups.
2,2,2-Trifluoro-1-phenylethylamine: Similar in having the trifluoromethyl group but with a phenyl ring instead of pyridine.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: Contains multiple trifluoromethyl groups, making it highly fluorinated.
Uniqueness
2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride is unique due to its combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical properties. This combination makes it particularly useful in the synthesis of trifluoromethyl-substituted N-heterocycles and other complex organic molecules .
Properties
IUPAC Name |
2,2,2-trifluoro-N-pyridin-3-ylethanimidoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2/c8-6(7(9,10)11)13-5-2-1-3-12-4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLVPAPJFUADHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C(C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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